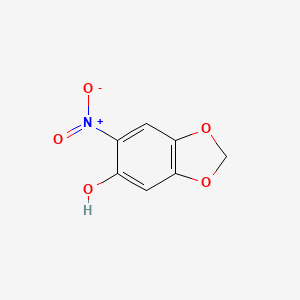

6-Nitro-1,3-benzodioxol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

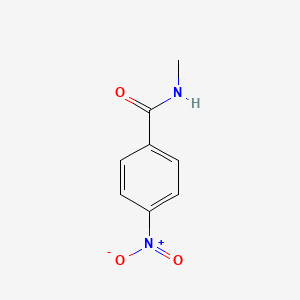

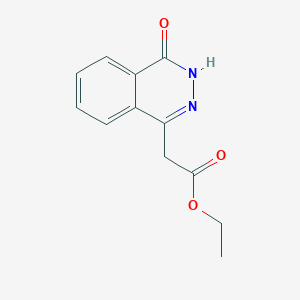

6-Nitro-1,3-benzodioxol-5-ol is an organic compound with the molecular formula C7H5NO5 and a molecular weight of 183.12 . It is a member of benzodioxoles .

Molecular Structure Analysis

The InChI code for 6-Nitro-1,3-benzodioxol-5-ol is1S/C7H5NO5/c9-5-2-7-6 (12-3-13-7)1-4 (5)8 (10)11/h1-2,9H,3H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

6-Nitro-1,3-benzodioxol-5-ol has a molecular weight of 183.12 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Antidiabetic Agent Research

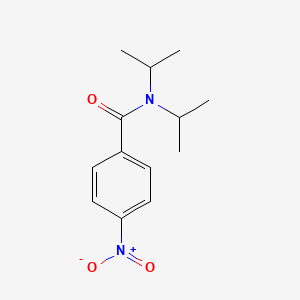

6-Nitro-1,3-benzodioxol-5-ol has been studied for its potential as an antidiabetic agent. Researchers have synthesized benzodioxol carboxamide derivatives and investigated their antidiabetic potential both in vitro and in vivo . Notably, certain derivatives showed potent α-amylase inhibition, suggesting their potential for diabetes treatment .

Anticancer Activity

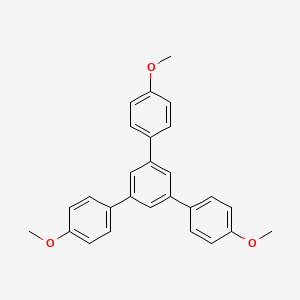

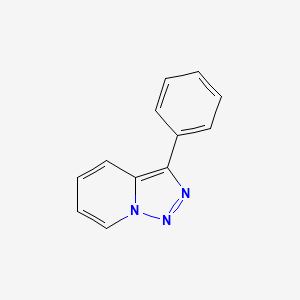

This compound has been part of studies for anticancer activity. A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties, which include the 6-Nitro-1,3-benzodioxol-5-ol structure, have been synthesized and evaluated for their anticancer activity against various cancer cell lines .

Photolabile Protecting Group

6-Nitro-1,3-benzodioxol-5-ol is used in the synthesis of caged compounds. These are bioactive molecules inactivated with photolabile protecting groups that can be activated by UV or visible light photoirradiation. This application is significant in biochemical research for controlling the topical expression of biomolecule activity .

Biomolecular Studies

In biomolecular studies, 6-Nitro-1,3-benzodioxol-5-ol serves as a high-quality reference standard for pharmaceutical testing, ensuring accurate results in research and development .

Chemical Synthesis

The compound is utilized in chemical synthesis, where its properties like molecular weight and structure are crucial for the development of new chemical entities. It’s often used as a building block in the synthesis of more complex molecules .

Material Science

Due to its nitro group and benzodioxol ring, 6-Nitro-1,3-benzodioxol-5-ol is explored in material science for the development of novel materials with potential applications in electronics and photonics .

Propriétés

IUPAC Name |

6-nitro-1,3-benzodioxol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,9H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOPSCVORPQJID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304867 |

Source

|

| Record name | 6-nitro-1,3-benzodioxol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7107-10-0 |

Source

|

| Record name | NSC167885 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-nitro-1,3-benzodioxol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1296475.png)

![Tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1296476.png)

![2-[(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1296497.png)